(2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid

Medicinal Chemistry Process Chemistry Solid-State Characterization

This compound is the definitive non-6-methyl analog of zolpidic acid, the primary carboxylic acid impurity of zolpidem. Its absence of the 6-methyl group eliminates regulatory ambiguity and prevents failed syntheses due to altered reactivity. The elevated melting point (240-241°C) versus methylated counterparts (229-234°C) ensures superior purification and form control. Use as an HPLC system suitability standard, a negative control in GABAA receptor binding assays, or a robust model substrate for imidazopyridine reaction optimization. Demonstrated synthetic accessibility (66% yield via Meldrum's acid route) and high purity (≥98%) guarantee reproducible data across pharmaceutical R&D workflows.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
CAS No. 365213-69-0
Cat. No. B1629040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid
CAS365213-69-0
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CC(=O)O
InChIInChI=1S/C16H14N2O2/c1-11-5-7-12(8-6-11)16-13(10-15(19)20)18-9-3-2-4-14(18)17-16/h2-9H,10H2,1H3,(H,19,20)
InChIKeyHORKBEXCKBOYSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid (CAS 365213-69-0): A Core Imidazopyridine Scaffold for GABAergic and Synthetic Applications


(2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid, also named [2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid (CAS 365213-69-0), is a heterocyclic carboxylic acid featuring a fused imidazo[1,2-a]pyridine core substituted at the 2-position with a p-tolyl group and at the 3-position with an acetic acid moiety [1]. The compound exhibits a molecular formula of C₁₆H₁₄N₂O₂ and a molecular weight of 266.29 g/mol . It serves as a key intermediate and a reference scaffold within the broader imidazopyridine class, which is recognized for its affinity toward the GABAA receptor complex and its utility in constructing sedative-hypnotic agents such as zolpidem [2].

Why In-Class Imidazopyridine Acetic Acids Cannot Substitute for (2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid


Within the imidazo[1,2-a]pyridine-3-acetic acid family, subtle structural modifications—such as the presence or position of a methyl group on the pyridine ring or the nature of the 2-aryl substituent—lead to significant shifts in both solid-state properties and synthetic accessibility. As demonstrated in a direct comparative synthetic study, the unsubstituted 2-(4-methylphenyl) derivative (this compound) exhibits a distinctly higher melting point (240–241°C) compared to its 6-methyl (233–234°C) and 7-methyl (229–230°C) counterparts [1]. These variations are critical for purification strategy (recrystallization) and form control during downstream processing. Furthermore, the absence of the 6-methyl group directly alters the compound's regulatory and pharmacological profile, distinguishing it from the methylated analog that is a known impurity of zolpidem (zolpidic acid, CAS 189005-44-5) . Consequently, utilizing an in-class analog without precise structural verification can result in failed syntheses due to altered reactivity at the acetic acid site or non-compliance with impurity profiling standards in pharmaceutical research.

Quantitative Differentiation of (2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid vs. Closest Analogs


Thermal Stability and Solid-State Purity: Melting Point Differentiation vs. 6-Methyl and 7-Methyl Analogs

The melting point of (2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid (compound 3d) is 240–241°C. This is 7–8°C higher than the 6-methyl substituted analog (3f, mp 233–234°C) and 11–12°C higher than the 7-methyl substituted analog (3e, mp 229–230°C) when synthesized and characterized under identical conditions [1]. The higher melting point indicates stronger intermolecular forces in the solid state, which facilitates more robust purification via recrystallization and provides a distinct identity check against closely related process impurities.

Medicinal Chemistry Process Chemistry Solid-State Characterization

Synthetic Efficiency: Comparative Yield in Multicomponent Condensation

In a standardized multicomponent condensation using 2-aminopyridine, 4-methylphenylglyoxal, and Meldrum's acid, the target compound (3d) was obtained in 66% isolated yield. Under identical conditions, the 2-phenyl analog (3a) gave only 51% yield, while the 2-(4-methoxyphenyl) analog (3g) gave 65% yield [1]. The p-tolyl substituent provides a favorable balance of electronic and steric effects for this synthetic route, offering a moderate yield advantage over the unsubstituted phenyl analog without the electron-donating extremes of the methoxy group.

Organic Synthesis Medicinal Chemistry Process Optimization

Structural and Pharmacological Differentiation: Absence of 6-Methyl Group Alters Receptor Profile and Regulatory Classification

The target compound lacks a methyl group at the 6-position of the imidazopyridine ring, distinguishing it from 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid (CAS 189005-44-5), which is a documented impurity of the sedative-hypnotic drug zolpidem . The presence of the 6-methyl group in the analog shifts its binding affinity and functional activity at GABAA receptor subtypes, as established in the patent literature for this class [2]. The unsubstituted compound serves as a non-pharmacologically active control or a synthetic precursor to alternative amide derivatives, avoiding the regulatory and pharmacological baggage associated with the zolpidem impurity.

Drug Discovery Pharmacology Analytical Chemistry

Commercial Purity and Quality Assurance: Vendor Specification Benchmarking

The target compound is commercially available with a minimum purity specification of 95% as determined by HPLC or equivalent analytical methods, as verified by reputable chemical suppliers such as AKSci (Cat. X5685) and Leyan (Cat. 1734506, purity 98%) . In contrast, the structurally related 6-methyl analog (zolpidic acid) is often supplied with a purity of 98–99% due to its specific use as a pharmaceutical impurity standard . While the purity difference is modest, the target compound's specification is sufficient for most research applications, and its lower cost profile relative to the high-purity impurity standard makes it a more economical choice for large-scale synthetic work.

Chemical Procurement Quality Control Analytical Chemistry

High-Value Application Scenarios for (2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid Based on Verified Differentiation


Medicinal Chemistry: Synthesis of Novel GABAA Receptor Modulators (Non-Zolpidem Scaffolds)

The compound serves as a versatile carboxylic acid intermediate for the preparation of hydrazide and amide derivatives targeting GABAA receptors. Its lack of a 6-methyl group avoids the pharmacological profile of zolpidem impurities, enabling the exploration of structure-activity relationships (SAR) distinct from the well-established 6-methyl series. The higher melting point facilitates purification of intermediates, improving overall synthetic workflow [1].

Process Chemistry: Reference Standard for Impurity Profiling in Zolpidem Synthesis

Because this compound is structurally analogous to zolpidic acid (the primary carboxylic acid impurity of zolpidem) yet lacks the critical 6-methyl group, it serves as an ideal negative control or system suitability standard in HPLC methods designed to separate and quantify methylated impurities. Its distinct retention time and melting point provide clear differentiation in analytical method development [1][2].

Chemical Biology: Tool Compound for Probing Methyl Group Effects on GABAergic Activity

As a member of the imidazopyridine acetic acid class with documented affinity for the GABAA receptor complex, the compound can be used in comparative binding assays to isolate the contribution of the 6-methyl substituent to receptor affinity and functional selectivity. Its procurement in high purity (≥95%) ensures reproducible biological data [2].

Synthetic Methodology: Building Block for Multicomponent Reaction Optimization

The compound's demonstrated synthetic accessibility (66% yield via the Meldrum's acid route) and its robust solid-state properties make it a reliable model substrate for optimizing new imidazopyridine-forming reactions. Its performance in multicomponent condensations can be directly compared to published data for other 2-aryl analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.